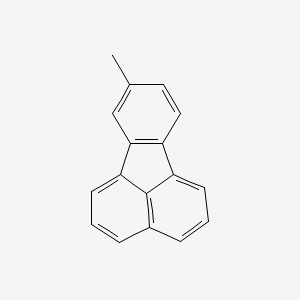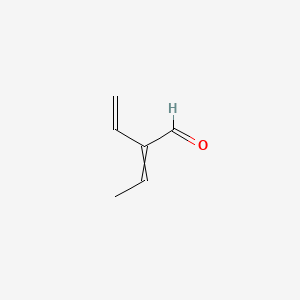
2-Vinyl-2-butenal
Vue d'ensemble
Description
“2-Vinyl-2-butenal” is an organic compound with the molecular formula C6H8O . It is also known by other names such as “Crotonaldehyde, 2-vinyl-”, “2-Ethenyl-2-butenal”, and "2-Vinylcrotonaldehyde" . The molecular weight of this compound is 96.127 Da .
Molecular Structure Analysis
The molecular structure of 2-Vinyl-2-butenal can be viewed as a 2D Mol file or a computed 3D SD file . The structure is characterized by a double-bond stereo .
Physical And Chemical Properties Analysis
2-Vinyl-2-butenal has an average mass of 96.127 Da and a monoisotopic mass of 96.057518 Da . More detailed physical and chemical properties could not be found in the available resources.
Applications De Recherche Scientifique
Copper-Catalyzed Intramolecular Coupling
Fang and Li (2007) studied the copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols, leading to the formation of 2-methyleneoxetanes via a 4-exo ring closure. This research highlights the potential of using 2-vinyl-2-butenal derivatives in synthesizing oxetanes, which are valuable in various chemical synthesis processes (Fang & Li, 2007).
Dissociation Dynamics in Criegee Intermediates
Wang et al. (2022) explored the electronic spectroscopy and dissociation dynamics of vinyl-substituted Criegee intermediates, specifically 2-butenal oxide. This study provides insights into the reaction pathways and potential applications of these intermediates in atmospheric chemistry and environmental science (Wang et al., 2022).
Thermally Induced Rearrangements
Crawford, Lutener, and Cockcroft (1976) investigated the thermolysis of 2-vinyloxirane, leading to the formation of 2,3-dihydrofuran, 2-butenal, and other products. Their findings contribute to understanding the thermal stability and reactivity of vinyl compounds in high-temperature environments (Crawford et al., 1976).
Ruthenium-Catalyzed Transfer Hydrogenation
Patman et al. (2009) demonstrated the ruthenium-catalyzed transfer hydrogenation for direct vinylation of alcohols or aldehydes, using alkynes as vinyl donors. This method could be significant in pharmaceutical and fine chemical manufacturing, where selective vinylation is crucial (Patman et al., 2009).
Adsorption and Reaction on Pt(111)
Loh, Davis, and Medlin (2008) investigated the adsorption and reaction of 1-epoxy-3-butene, including 2-butenal, on Pt(111) surfaces using spectroscopy and temperature-programmed desorption. Their findings have implications for improving olefin hydrogenation selectivity in heterogeneous catalysis of unsaturated oxygenates, which is important in industrial chemical processes (Loh, Davis, & Medlin, 2008).
Thermal Degradation Studies
Liau, Yang, and Viswanath (1996) conducted a study on the thermal degradation of Poly(vinyl butyral) (PVB), observing the formation of 2-butenal among other products. This research provides valuable insights into the degradation processes of vinyl-based polymers, which is crucial for material science and engineering applications (Liau, Yang, & Viswanath, 1996).
Chitin-Based Polymer Hybrids
Sato et al. (1997) studied chitin-graft-poly(2-methyl-2-oxazoline)/poly(vinyl alcohol) blends, observing the yield of 2-butenal during thermal degradation. Their research offers insights into the thermal behavior and potential applications of chitin-based polymer hybrids in various industries (Sato et al., 1997).
Degradable Vinyl Polymers in Biomedicine
Delplace and Nicolas (2015) discussed the development of degradable vinyl polymers, highlighting their potential applications in biomedicine. This research underscores the importance of creating vinyl polymers that can degrade, opening up new opportunities in medical applications (Delplace & Nicolas, 2015).
Photodissociation Dynamics
Fathi and Meloni (2017) investigated the oxidation of 2-methylfuran initiated by O-(3P), leading to the formation of 2-butenal and other products. This study provides insights into the photodissociation dynamics of organic compounds, relevant to environmental chemistry and atmospheric studies (Fathi & Meloni, 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-ethenylbut-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-3-6(4-2)5-7/h3-5H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBGIOGZLQNHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C=C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315557 | |
| Record name | 2-Ethenyl-2-butenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Vinyl-2-butenal | |
CAS RN |
20521-42-0 | |
| Record name | 2-Ethenyl-2-butenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20521-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethenyl-2-butenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-vinyl-2-butenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



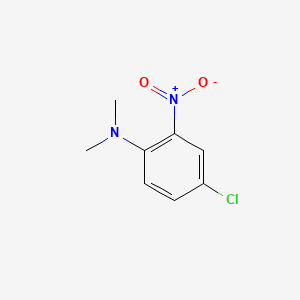
![3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid](/img/structure/B3342355.png)
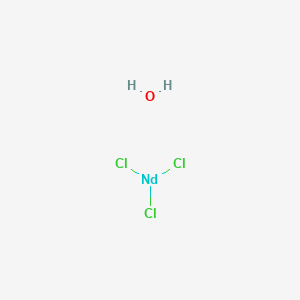

![n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342369.png)
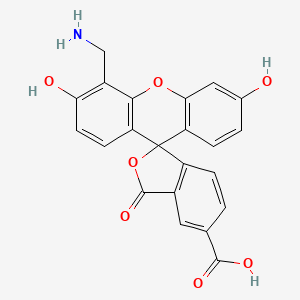
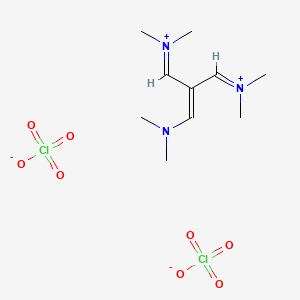
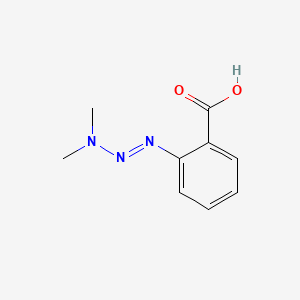

![2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B3342400.png)

